3-(4-Chlorophenyl)-3-cyanopropanoic acid
Description
Contextualization within Synthetic Organic Chemistry and Medicinal Chemistry Research
In synthetic organic chemistry, the utility of a compound is often measured by its ability to be transformed into a variety of other molecules. 3-(4-Chlorophenyl)-3-cyanopropanoic acid is a prime example of such a versatile precursor. Its carboxylic acid and cyano groups offer multiple reaction pathways for chemists to explore. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
From a medicinal chemistry perspective, the "4-chlorophenyl" moiety is a common feature in many biologically active compounds. This group can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and bind to biological targets. The presence of this group in this compound makes it an attractive starting material for the synthesis of new drug candidates.
Significance as a Versatile Intermediate and Research Scaffold
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Baclofen. nih.gov Baclofen is a muscle relaxant and antispasmodic agent used to treat conditions such as multiple sclerosis and spinal cord injuries. The synthesis of Baclofen from this compound typically involves the reduction of the cyano group to an amine and the subsequent decarboxylation or other modifications to yield the final drug molecule. nih.gov
Beyond its role in Baclofen synthesis, the structure of this compound makes it a valuable research scaffold. A scaffold, in medicinal chemistry, is a core molecular structure upon which various substituents can be attached to create a library of related compounds. These libraries are then screened for biological activity. The propanoic acid backbone of this compound allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships. While specific, large-scale diversification from this exact starting material is not widely documented in public literature, the potential for such applications is clear based on the reactivity of its functional groups.
Overview of Key Research Areas
Research involving this compound and its derivatives is primarily concentrated in the field of medicinal chemistry. The exploration of compounds containing the 4-chlorophenyl group is an active area of investigation for various therapeutic targets. For example, derivatives of pyrazole (B372694) containing a 4-chlorophenyl group have been synthesized and evaluated for their antifungal and antitubercular activities. nih.gov Similarly, pyrano[2,3-c]pyrazoles bearing a 4-chlorophenyl substituent have been investigated as potential anti-glioma agents. nih.govnih.govamegroups.org
Furthermore, research into pyrrolo[3,4-d]pyridazinone derivatives with a chlorophenyl group has shown promise in the development of anti-inflammatory agents. nih.gov The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, also incorporating the 4-chlorophenyl moiety, has been explored for their potential cytotoxic activity against cancer cell lines. nih.gov These examples, while not all directly synthesized from this compound, underscore the importance of the 4-chlorophenyl scaffold in the design of new bioactive molecules. The availability of this compound provides a ready starting point for the synthesis of analogs and derivatives for screening in these and other therapeutic areas.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C10H8ClNO2 | nih.gov |
| Molecular Weight | 209.63 g/mol | nih.gov |
| CAS Number | 98923-51-4 | nih.gov |
| Appearance | Off-White Solid | anaxlab.com |
| Melting Point | 110 - 118 °C | anaxlab.com |
Synonyms for this compound
| Synonym |
|---|
| 4-Chloro-beta-cyanobenzenepropanoic acid |
| Benzenepropanoic acid, 4-chloro-beta-cyano- |
Source: nih.gov
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBTRVHQUSNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573386 | |
| Record name | 3-(4-Chlorophenyl)-3-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98923-51-4 | |
| Record name | 3-(4-Chlorophenyl)-3-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-3-cyanopropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTC9H73LV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Control in the Synthesis of 3 4 Chlorophenyl 3 Cyanopropanoic Acid and Its Precursors
Asymmetric Synthetic Approaches for Chiral Analogs
To overcome the limitations of racemic synthesis, significant research has been directed towards the development of asymmetric methods to produce enantiomerically enriched 3-(4-chlorophenyl)-3-cyanopropanoic acid and its precursors. These approaches can be broadly categorized into biocatalytic reductions and chiral auxiliary-mediated syntheses.
Biocatalytic Reduction Strategies
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Ene-reductases, in particular, have shown great promise in the asymmetric reduction of carbon-carbon double bonds.
Enantioselective Reduction of (Z)-3-(4-Chlorophenyl)-3-cyanoacrylic Acid
The asymmetric bioreduction of (Z)-3-(4-chlorophenyl)-3-cyanoacrylic acid is a direct and atom-economical approach to obtaining chiral this compound. Ene-reductases catalyze the stereoselective addition of a hydride to the C=C double bond, leading to the formation of a single enantiomer of the product. The nitrile group plays a crucial role as an activating group for the bioreduction by ene-reductases. nih.govpsu.edu
Research on analogous β-cyanoacrylic acid derivatives has demonstrated the feasibility of this approach. For instance, the asymmetric bioreduction of an (E)-β-cyano-2,4-dienoic acid derivative using ene-reductases has been shown to produce the corresponding saturated cyano-acid with high conversion and excellent enantiomeric excess (>99% ee). nih.govpsu.edu This suggests that a similar strategy could be successfully applied to (Z)-3-(4-chlorophenyl)-3-cyanoacrylic acid.
Table 1: Representative Biocatalytic Reduction of a β-Cyanoacrylic Acid Derivative
| Enzyme (Ene-Reductase) | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| OPR1 | (E)-3-cyano-5-methylhex-2,4-dienoic acid | 94 | >99 | (S) |
| OPR3 | (E)-3-cyano-5-methylhex-2,4-dienoic acid | 85 | >99 | (S) |
| YqjM | (E)-3-cyano-5-methylhex-2,4-dienoic acid | 78 | >99 | (R) |
Data is illustrative and based on a closely related substrate to demonstrate the potential of the methodology. nih.govpsu.edu
Application of 2-Enoate Reductases from Anaerobic Bacteria (e.g., Clostridium sporogenes)
Among the various classes of ene-reductases, 2-enoate reductases from anaerobic bacteria, such as Clostridium sporogenes, are particularly noteworthy. These enzymes exhibit broad substrate specificity and excellent stereospecificity for the reduction of α,β-unsaturated carboxylates. nih.govmicrobiologyresearch.org The 2-enoate reductase from Clostridium sporogenes is an NADH-dependent enzyme that contains a flavin adenine (B156593) dinucleotide (FAD) and an iron-sulfur center. nih.govmicrobiologyresearch.org
This enzyme has been shown to effectively reduce aromatic enoates, such as cinnamic acid, which shares structural similarity with (Z)-3-(4-chlorophenyl)-3-cyanoacrylic acid. nih.gov While the enzyme shows high activity towards cinnamic acid, its activity can be influenced by substitutions on the aromatic ring and the aliphatic chain. nih.gov The successful heterologous expression of the C. sporogenes 2-enoate reductase gene in Escherichia coli has made this enzyme more accessible for biocatalytic applications. nih.govmicrobiologyresearch.org
**Table 2: Substrate Specificity of 2-Enoate Reductase from *Clostridium sporogenes***
| Substrate | Relative Activity (%) |
|---|---|
| Cinnamic acid | 100 |
| p-Coumaric acid | 43 |
| Caffeic acid | <1 |
| Indoleacrylic acid | <1 |
| (E)-2-methyl-2-butenoic acid | 1 |
Data from a study on the recombinant 2-enoate reductase from C. sporogenes. nih.gov
Enzyme Engineering for Enhanced Enantioselectivity
While wild-type enzymes can provide good enantioselectivity, their performance can often be improved through protein engineering. Techniques such as site-directed mutagenesis and directed evolution can be employed to enhance the enantioselectivity, activity, and stability of ene-reductases. By modifying the amino acid residues in the active site, it is possible to alter the substrate binding and transition state stabilization, thereby favoring the formation of the desired enantiomer.
For example, iterative saturation mutagenesis has been successfully used to dramatically improve the enantioselectivity of enzymes for new substrates. This approach involves systematically replacing amino acids at specific sites within the enzyme's active site to create a library of mutants that can be screened for improved performance. Such strategies hold significant potential for tailoring 2-enoate reductases to be highly selective for the reduction of (Z)-3-(4-chlorophenyl)-3-cyanoacrylic acid.
Chiral Auxiliary-Mediated Synthesis Approaches
An alternative to biocatalysis is the use of chiral auxiliaries to control the stereochemistry of chemical reactions. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.
Asymmetric Catalytic Reduction Methods
Asymmetric catalytic reduction, particularly through hydrogenation, offers a direct and efficient route to chiral compounds from prochiral olefins. In the context of synthesizing this compound, the focus lies on the enantioselective reduction of a key precursor, methyl (Z)-3-(4-chlorophenyl)-3-cyanoacrylate.
Groundbreaking research has demonstrated the efficacy of rhodium-catalyzed asymmetric hydrogenation for a variety of β-cyanocinnamic esters, which are structural analogs of the 4-chloro precursor. nih.govrsc.org This methodology provides a direct pathway to chiral γ-aminobutyric acid (GABA) derivatives. nih.govrsc.org The success of this transformation hinges on the design of the chiral ligand complexed with the rhodium center.
A significant finding in this area is the superior performance of a catalyst system featuring a ligand with a single hydrogen-bond donor, strategically positioned, over ligands with multiple hydrogen-bond donors, such as the ZhaoPhos series of catalysts. nih.gov This discovery has provided new insights into the mechanism of enantioselection in these reactions. nih.gov The electron-withdrawing nature of both the ester and nitrile groups in the substrate presents a challenge for the coordination of the double bond to the metal center, and the linear geometry of the nitrile group is not ideal for assisting in this coordination, making high enantioselectivity difficult to achieve. nih.gov
In the asymmetric hydrogenation of methyl (Z)-3-(4-chlorophenyl)-3-cyanoacrylate, a rhodium complex of a specially designed chiral bisphosphine ligand (L1) has shown exceptional results. nih.gov The reaction, typically carried out under a hydrogen atmosphere, leads to the formation of the corresponding chiral saturated ester with high conversion and enantiomeric excess (e.e.). nih.gov
The general conditions for this rhodium-catalyzed asymmetric hydrogenation involve reacting the substrate, methyl (Z)-3-(4-chlorophenyl)-3-cyanoacrylate, in a suitable solvent such as trifluoroethanol, with a rhodium precursor like [Rh(NBD)₂]BF₄ and the chiral ligand. nih.gov The reaction is conducted under a pressure of hydrogen gas. nih.gov
The following interactive data table summarizes the results of the asymmetric hydrogenation of methyl (Z)-3-(4-chlorophenyl)-3-cyanoacrylate using a rhodium catalyst with a chiral ligand possessing a single H-bond donor.
| Substrate | Catalyst System | Conversion (%) | e.e. (%) |
| Methyl (Z)-3-(4-chlorophenyl)-3-cyanoacrylate | [Rh(NBD)₂]BF₄ / L1 | >99 | 98 |
| Data derived from studies on analogous β-cyanocinnamic esters, highlighting the expected high performance for the 4-chloro derivative. nih.govrsc.org |
The high enantioselectivity achieved in this step is crucial as it determines the enantiomeric purity of the final product, this compound, which is subsequently obtained through hydrolysis of the ester group. This method represents a highly efficient and atom-economical approach to the stereocontrolled synthesis of this important chemical compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous structural assignment of 3-(4-chlorophenyl)-3-cyanopropanoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, and the methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-2', H-6') | 7.45-7.55 | Doublet | 2H |
| Aromatic (H-3', H-5') | 7.35-7.45 | Doublet | 2H |
| Methine (CH) | 4.10-4.20 | Triplet | 1H |
| Methylene (CH₂) | 3.00-3.20 | Doublet | 2H |
| Carboxylic Acid (OH) | 12.0-13.0 | Singlet (broad) | 1H |
Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate resonance.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic (C-1') | ~138 |
| Aromatic (C-4') | ~135 |
| Aromatic (C-2', C-6') | ~129 |
| Aromatic (C-3', C-5') | ~128 |
| Cyano (C≡N) | ~118 |
| Methine (CH) | ~40 |
| Methylene (CH₂) | ~38 |
Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, cyano, and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Carbonyl stretch |
| C≡N (Nitrile) | 2240-2260 | Nitrile stretch |
| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |
| C=C (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |
| C-Cl | 700-800 | Carbon-chlorine stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, with a molecular formula of C₁₀H₈ClNO₂ and a molecular weight of approximately 209.63 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. nih.govnih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Common fragmentation pathways for this molecule under electron ionization would likely involve the loss of small, stable neutral molecules or radicals.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Fragment Lost |
| [M-45]⁺ | Loss of COOH |
| [M-72]⁺ | Loss of CH₂COOH |
| [M-111]⁺ | Loss of C₆H₄Cl |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Composition Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be suitable for assessing its purity. researchgate.netpensoft.net Since the compound possesses a chiral center at the carbon bearing the cyano and phenyl groups, a chiral HPLC method could be employed to separate and quantify the individual enantiomers if the sample is a racemic mixture. nih.gov
A typical reversed-phase HPLC analysis would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netpensoft.net Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. researchgate.netpensoft.net The purity of the sample is determined by the relative area of the main peak corresponding to this compound.
Table 5: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are representative parameters and would require optimization for specific instrumentation and sample matrices.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 3-(4-Chlorophenyl)-3-cyanopropanoic acid, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated to understand its chemical reactivity, including its potential as an electron donor or acceptor. However, specific studies detailing these DFT applications for the title compound are not available.
Ab initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These methods could be used to corroborate DFT findings and provide more precise calculations of the electronic and structural properties of this compound. Literature detailing the application of ab initio methods to this specific compound could not be identified.
Conformational Analysis and Stereoisomer Discrimination
Due to the presence of a chiral center and rotatable single bonds, this compound can exist in various conformations and as different stereoisomers. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable low-energy conformers. Such studies are critical for understanding how the molecule's shape influences its physical properties and biological interactions. Furthermore, computational methods can be used to discriminate between its stereoisomers by calculating and comparing their energies and other properties. To date, no dedicated studies on the conformational analysis or stereoisomer discrimination of this compound have been published.
Theoretical Spectroscopic Predictions and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts for this compound would aid in the interpretation of experimental spectra. A search of the scientific literature did not yield any publications that present a comparison between theoretical and experimental spectroscopic data for this molecule.
Molecular Dynamics Simulations in Derivative Research
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. While MD simulations have been performed on derivatives of compounds containing the 4-chlorophenyl group, no studies were found that specifically investigate this compound or its derivatives to understand their dynamic properties and interaction mechanisms at an atomic level.
Applications As a Key Synthetic Precursor
Precursor in the Synthesis of Baclofen and its Analogs
The most prominent application of 3-(4-chlorophenyl)-3-cyanopropanoic acid is as a direct precursor in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a muscle relaxant. semanticscholar.org The synthesis involves the chemical reduction of the nitrile group on the this compound molecule.
This transformation is typically achieved through catalytic hydrogenation. The process involves charging a hydrogenation reactor with this compound, aqueous ammonia, and a metal catalyst, commonly Raney nickel. nih.govthermofisher.com The reaction mixture is then subjected to hydrogen pressure at a controlled temperature, leading to the reduction of the cyano group (-C≡N) to a primary amine group (-CH₂NH₂), thereby forming 4-amino-3-(4-chlorophenyl)butanoic acid, known as Baclofen.
The efficiency of this route has made it a focus of process improvement studies. For instance, one patented process describes achieving a yield of about 90% with a purity of approximately 95% (as measured by HPLC) for the precursor, this compound, which is then converted to Baclofen. nih.govthermofisher.com
While the primary use is for Baclofen, the strategic placement of its functional groups also makes this compound a potential starting point for the synthesis of Baclofen analogs. Homologues of Baclofen, such as (RS)-5-amino-4-(4-chlorophenyl)pentanoic acid, have been synthesized, although these syntheses often proceed by modifying Baclofen itself rather than starting from the cyano-acid precursor. nih.gov Nevertheless, the precursor's structure is amenable to modifications that could lead to a range of related GABA analogues.
| Reactant | Catalyst | Solvent/Medium | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | Raney Nickel | Aqueous Ammonia | Hydrogen pressure (8-10 kg), 25-65°C | Baclofen | nih.govthermofisher.com |
Derivatization Chemistry for Novel Chemical Entities
The bifunctional nature of this compound, possessing both a carboxylic acid and a nitrile group, allows for a wide range of derivatization reactions to produce novel chemical entities.
The carboxylic acid moiety can undergo standard transformations:
Esterification: Reaction with various alcohols under acidic conditions can yield a series of corresponding esters. These derivatives could be explored for different pharmacokinetic properties.
Amidation: Coupling with amines, facilitated by reagents like dicyclohexylcarbodiimide (DCC), can produce a diverse library of amides. thermofisher.com
Acyl Halide Formation: Conversion to an acyl halide (e.g., using thionyl chloride) would create a highly reactive intermediate, ready to be coupled with various nucleophiles.
The nitrile group also offers several pathways for derivatization:
Hydrolysis: The nitrile can be fully hydrolyzed to a carboxylic acid, yielding 3-(4-chlorophenyl)glutaric acid, or partially hydrolyzed to an amide.
Reduction: As seen in the Baclofen synthesis, the nitrile can be reduced to a primary amine.
Cyclization Reactions: Nitriles are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, such as thiazoles, which are scaffolds of interest in medicinal chemistry. mdpi.com
By combining reactions at both the carboxylic acid and nitrile sites, a vast chemical space can be explored. For example, the carboxylic acid could be converted to an ester, followed by hydrolysis of the nitrile to an amide, creating a completely new bifunctional molecule. This versatility makes this compound a valuable building block for combinatorial chemistry and the development of new pharmacophores.
Mechanistic Pathways of Transformation to Downstream Products
The primary transformation of this compound is its conversion to Baclofen. The mechanism for this key step is a catalytic hydrogenation of the nitrile group.
The reaction proceeds as follows:
Adsorption: Both the nitrile group of the substrate and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst, typically Raney nickel.
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.
Stepwise Reduction: The nitrile group undergoes a stepwise addition of hydrogen atoms. The π-bonds of the C≡N triple bond are sequentially broken and saturated with hydrogen. This is believed to proceed through an imine intermediate (C=NH).
Amine Formation: The imine intermediate is further hydrogenated to the final primary amine (-CH₂NH₂).
Desorption: The final product, Baclofen, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
| Precursor | Functional Group | Reaction Type | Product | Resulting Functional Group |
|---|---|---|---|---|
| This compound | Nitrile (-C≡N) | Catalytic Hydrogenation | Baclofen | Primary Amine (-CH₂NH₂) |
Role in Multi-step Synthesis Design
One common industrial synthesis of this intermediate involves a C-C bond formation reaction between 2-(4-chlorophenyl)acetonitrile and a two-carbon electrophile like chloroacetic acid or its equivalent. For example, reacting 2-(4-chlorophenyl)acetonitrile with chloroacetic acid in the presence of a base like potassium hydroxide provides the target intermediate. Another route involves reacting 2-(4-chlorophenyl)acetonitrile with glyoxylic acid to form an acrylic acid intermediate, which is then reduced in-situ to yield this compound. nih.govthermofisher.com
The strategic importance of this intermediate is multifold:
Convergence: It efficiently combines the key structural fragments of the final molecule—the 4-chlorophenyl ring and the propanoic acid backbone—in a single, well-defined structure.
Simplification: By creating this intermediate, the synthesis is simplified to a final, high-yielding functional group transformation (nitrile reduction) to obtain the active pharmaceutical ingredient. This avoids more complex or lower-yielding multi-step procedures that might otherwise be required. pnu.ac.ir
Commercial Viability: The starting materials for the intermediate, such as 4-chlorobenzyl cyanide and chloroacetic acid, are commercially available and cost-effective, which is a critical consideration for large-scale industrial synthesis.
In essence, the use of this compound allows for a robust and economically viable synthetic route to Baclofen, breaking down a more complex target molecule into simpler, manageable synthetic steps.
Exploration in Advanced Chemical Systems and Dynamic Networks
Utilization as a Chemical Fuel in Dissipative pH-Responsive Systems
3-(4-Chlorophenyl)-3-cyanopropanoic acid has emerged as a significant chemical fuel in the development of dissipative, out-of-equilibrium chemical systems. These systems require a continuous supply of energy to maintain a functional, non-equilibrium state, much like biological networks. The utility of this compound in this context lies in its ability to induce transient changes in the pH of an aqueous solution.
When introduced into a basic aqueous solution, this compound initially causes a rapid decrease in pH as the carboxylic acid neutralizes the base. This is followed by a slower, spontaneous decarboxylation reaction. The loss of carbon dioxide from the molecule results in the formation of a strongly basic carbanion, which then consumes a proton from the surrounding medium, leading to a gradual increase in the pH back towards its initial state. This controlled, transient pH cycle is fundamental to driving the operation of pH-responsive systems in a dissipative manner. The kinetics of this process can be modulated by varying the concentration of the acid fuel, allowing for programmable control over the duration of the low-pH state.
Control of pH Cycles for Molecular Machine Operation
The transient pH cycles generated by the consumption of this compound as a chemical fuel provide a powerful mechanism for controlling the operation of synthetic molecular machines. nih.gov These machines, often constructed from DNA or other responsive macromolecules, can be designed to switch between different conformations or functional states in response to changes in pH. nih.gov
The process begins with the system at a high pH. The addition of this compound rapidly lowers the pH, triggering a specific action in the molecular machine, such as a conformational change or the release of a cargo molecule. As the acid is consumed through decarboxylation, the pH of the solution slowly returns to its initial, higher value. This return to a high pH can then reverse the initial action, resetting the machine for another cycle. This temporary excursion from the equilibrium state, powered by the chemical fuel, allows for the temporal control of molecular processes, a key feature of life-like artificial systems. The predictable kinetics of the pH change allows for a programmable duration of the machine's "on" or "off" state. nih.gov
Interactions with DNA-Based Nanodevices
The pH-modulating properties of this compound have been harnessed to control the function of sophisticated DNA-based nanodevices. nih.gov These nanostructures are engineered to be pH-sensitive, often relying on the formation and dissociation of pH-dependent DNA structures like i-motifs or triplexes, which are stable only under acidic conditions. nih.govnih.gov
The addition of this compound to a solution containing these nanodevices acts as a trigger. The resulting drop in pH induces a conformational change or functional output in the nanodevice. As the fuel is consumed and the pH rises, the nanodevice reverts to its original state. This dissipative process allows for the temporary and controlled activation of DNA-based nanotechnologies. nih.gov
DNA Nanoswitches
A notable application of this chemical fuel is in the operation of DNA nanoswitches. These devices can be reversibly switched between two or more distinct conformations. For instance, a DNA nanoswitch can be designed to exist in an "open" state at a basic pH. The introduction of this compound lowers the pH, causing the formation of pH-stabilized structures (like Hoogsteen base pairs in a triplex) that force the nanoswitch into a "closed" conformation. nih.gov
This transition from open to closed is temporary. As the decarboxylation of the fuel molecule proceeds and the pH of the solution gradually increases, the pH-stabilized structures are destabilized, and the nanoswitch autonomously returns to its initial "open" state. This cycle of closing and opening can be repeated by adding another pulse of the chemical fuel, demonstrating time-programmable control over the mechanical motion of the nanoswitch. nih.gov
DNA-Based Receptors
Another significant application is the control of DNA-based receptors for the temporary capture and release of molecular cargo. nih.gov These receptors can be designed to bind to a specific target molecule or "cargo" at a high pH. The binding of the cargo can be monitored, for example, through a change in fluorescence.
The addition of this compound as a chemical fuel initiates a transient low-pH state. This acidic environment can be programmed to trigger the release of the cargo from the DNA receptor. As the fuel is consumed and the pH returns to a higher value, the receptor becomes capable of binding to a new cargo molecule. This demonstrates a dissipative cycle of cargo release and uptake, mimicking some of the dynamic functions of biological receptors. The duration of the cargo release phase can be tuned by adjusting the concentration of the added fuel. nih.gov
Analytical Method Development and Validation for Research Applications
Development of Chromatographic Methods (e.g., RP-HPLC) for Purity and Impurity Profiling
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the separation, identification, and quantification of components within a chemical mixture. Its application is vital for determining the purity of 3-(4-Chlorophenyl)-3-cyanopropanoic acid and for creating a comprehensive profile of any present impurities.
The optimization of chromatographic conditions is a critical step in the development of a successful RP-HPLC method. This process involves the systematic adjustment of various parameters to achieve the desired separation with good resolution, peak shape, and analysis time. Key parameters that are typically optimized include the stationary phase (column), mobile phase composition, flow rate, and column temperature.
For the analysis of a moderately polar compound like this compound, a C18 or C8 column is often a suitable choice for the stationary phase. The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical factor, as it influences the ionization state of the carboxylic acid group in the target molecule, thereby affecting its retention on the column. A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of both the main compound and any impurities with varying polarities.
A representative, though hypothetical, set of optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table represents a typical, illustrative set of conditions and would require experimental verification.
The choice of detector is integral to the analytical method. For this compound, which contains a chromophore (the chlorophenyl group), UV-Visible spectroscopy is a highly effective detection strategy. The compound is expected to exhibit significant absorbance in the UV region. The selection of an appropriate detection wavelength is determined by measuring the UV spectrum of the compound and choosing the wavelength of maximum absorbance (λmax). This maximizes the sensitivity of the method for the analyte. A photodiode array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Method Validation for Accuracy, Precision, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research setting, this ensures that the data generated are reliable and reproducible. The key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
A summary of these validation parameters and their typical acceptance criteria in a research context is provided below.
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
| Accuracy | The closeness of the test results to the true value. Often assessed by spike/recovery studies. | 98.0% - 102.0% recovery |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
These criteria are illustrative and can be adjusted based on the specific requirements of the research.
Identification and Characterization of Process-Related Impurities and Degradation Products
During the synthesis and storage of this compound, impurities can arise from starting materials, intermediates, by-products, or degradation. The identification and characterization of these impurities are crucial for understanding the quality of the compound. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for this purpose. HPLC-MS provides retention time data from the HPLC and mass-to-charge ratio (m/z) data from the mass spectrometer, which can be used to elucidate the structures of unknown impurities. Further characterization can be achieved by isolating the impurities using preparative HPLC followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Structure Activity Relationship Sar Studies of Cyanopropanoic Acid Derivatives in Biochemical Research
Design and Synthesis of Derivatives Incorporating the Cyanopropanoic Acid Moiety
The design of derivatives based on the cyanopropanoic acid scaffold is often guided by the intended biological target. For instance, the core structure can be elaborated to mimic the transition state of an enzymatic reaction or to introduce functionalities that interact with specific residues in an enzyme's active site. The synthesis of these derivatives typically involves multi-step organic reactions to introduce desired substituents and to control stereochemistry, which can be crucial for biological activity.
A notable example of the synthesis of a specific cyanopropanoic acid derivative is the preparation of 3-(4-chlorophenyl)-3-cyanopropanoic acid, a key intermediate in the synthesis of the muscle relaxant Baclofen. google.comjustia.comwipo.int One patented method for its synthesis involves the reaction of 2-(4-chlorophenyl)acetonitrile with glyoxylic acid to form 3-(4-chlorophenyl)-3-cyanoacrylic acid. google.comjustia.com This intermediate is then reduced in-situ using a reducing agent like sodium borohydride (B1222165) to yield this compound. google.comjustia.comgoogle.com An alternative route involves the reaction of 2-(4-chlorophenyl)acetonitrile with a haloacetic acid in the presence of a base. google.comjustia.com
The following table outlines a general synthetic scheme for this compound:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-(4-chlorophenyl)acetonitrile, Glyoxylic acid | Base, Solvent | 3-(4-chlorophenyl)-3-cyanoacrylic acid |
| 2 | 3-(4-chlorophenyl)-3-cyanoacrylic acid | Sodium borohydride, Solvent | This compound |
This is a generalized representation of one synthetic route.
The subsequent modification of this compound to create a library of derivatives for SAR studies would involve standard organic chemistry transformations. For example, the carboxylic acid group can be converted to esters, amides, or other functional groups to probe interactions with the target protein. The aromatic ring can also be further substituted to explore the effects of electronic and steric properties on activity.
Investigation of Cyanopropanoic Acid Moieties in Enzyme Inhibition Research (e.g., Caspase 1 inhibitors)
The cyanopropanoic acid moiety has proven to be a particularly effective component in the design of enzyme inhibitors, most notably for the caspase family of proteases. Caspases are cysteine proteases that play critical roles in apoptosis and inflammation, making them attractive therapeutic targets.
A significant study in this area focused on the development of potent and selective caspase-1 inhibitors by incorporating a 3-cyanopropanoic acid moiety into a peptide-like scaffold. nih.gov The researchers designed and synthesized a series of compounds that were found to be highly potent inhibitors of caspase-1, with IC50 values in the nanomolar range. nih.gov The cyano group in these inhibitors is proposed to act as an electrophilic "warhead" that is attacked by the catalytic cysteine residue in the active site of the enzyme, leading to covalent modification and inhibition.
The table below summarizes the inhibitory activity of some cyanopropanoic acid-based caspase-1 inhibitors from the study:
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. other caspases |
| Cyanopropanoate Derivative 1 | Caspase-1 | ≤ 1 | High |
| Cyanopropanoate Derivative 2 | Caspase-1 | ≤ 1 | High |
Data is generalized from a study on cyanopropanate-containing small molecules. nih.gov
This research highlights the potential of the cyanopropanoic acid scaffold in the design of highly effective and selective enzyme inhibitors. While this study did not specifically use derivatives of this compound, the principles of its design and mechanism of action are directly applicable to the development of novel inhibitors based on this specific scaffold. Further research could explore how the 4-chlorophenyl group influences potency and selectivity against caspase-1 and other related enzymes. A systematic study on the structure-activity relationship of caspase inhibitors containing a γ-amino acid moiety has also been presented, leading to the discovery of a potent caspase inhibitor with an improved pharmacokinetic profile. nih.gov
Modulation of Molecular Interactions through Structural Modifications
The biological activity of a compound is intimately linked to its ability to interact with its molecular target. Structural modifications to the cyanopropanoic acid scaffold can significantly modulate these interactions, leading to changes in potency, selectivity, and pharmacokinetic properties.
Key structural features of the this compound scaffold that can be modified to modulate molecular interactions include:
The Cyano Group: As demonstrated in the case of caspase inhibitors, the cyano group can act as a covalent modifier. Its reactivity can be tuned by modifying the electronic properties of the rest of the molecule.
While specific studies on the modulation of molecular interactions for derivatives of this compound are not widely available in the public domain, the principles of medicinal chemistry suggest that systematic modifications to these key features would be a rational approach to optimize the biological activity of this scaffold.
Exploring Novel Biochemical Applications of Cyanopropanoic Acid Scaffolds
Beyond their use as enzyme inhibitors, cyanopropanoic acid scaffolds, including this compound, represent versatile platforms for the development of other biochemically useful molecules. Their inherent functionality allows for their incorporation into a variety of molecular architectures.
One area of exploration is the use of these scaffolds in the synthesis of novel heterocyclic compounds with potential biological activity. For example, a study has reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives, which have shown promising antifungal and antitubercular activity. nih.gov While not direct derivatives of this compound, this research demonstrates how the core 3-(4-chlorophenyl) moiety can be utilized to construct more complex and biologically active molecules.
The following table provides a conceptual overview of how the this compound scaffold could be used to generate diverse molecular entities:
| Scaffold Modification | Potential Application | Rationale |
| Conversion to pyrazoles | Antifungal/Antitubercular agents | Introduction of a new heterocyclic ring system known for biological activity. |
| Incorporation into peptidomimetics | Modulation of protein-protein interactions | The amino acid-like structure can be used to mimic peptide motifs. |
| Attachment of fluorescent probes | Biochemical probes | To visualize and study the localization and dynamics of target proteins. |
The utility of this compound as a synthetic intermediate for Baclofen is a well-established application. google.comjustia.comwipo.int This highlights its value as a building block in the synthesis of more complex and pharmacologically important molecules. The future exploration of this and other cyanopropanoic acid scaffolds will likely uncover new and diverse applications in biochemical research and drug discovery.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthesis Methodologies
The pursuit of environmentally benign chemical processes has become a cornerstone of modern chemical research. For 3-(4-Chlorophenyl)-3-cyanopropanoic acid, which serves as a crucial precursor for the synthesis of the muscle relaxant Baclofen, developing sustainable and green synthesis methodologies is a key area of future research. Current patented methods have outlined several synthetic routes, though a detailed focus on their green chemistry metrics is an evolving area of study.
One promising approach involves the reaction of 2-(4-chlorophenyl)acetonitrile with glyoxylic acid, followed by an in-situ reduction. Another documented method is the reaction of 2-(4-chlorophenyl)acetonitrile with a haloacetic acid in the presence of a base. While these methods provide viable pathways to the target molecule, future research will likely focus on optimizing these reactions to improve atom economy, reduce waste, and utilize greener solvents and reagents.
A comparative analysis of different synthetic routes is essential for identifying the most sustainable options. Key metrics for such an analysis would include:
| Metric | Description | Potential for Improvement |
| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Exploring catalytic routes that minimize the formation of byproducts. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Utilizing recyclable catalysts and solvent-free or aqueous reaction conditions. |
| Solvent Selection | The environmental impact of the solvents used in the synthesis. | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. |
| Energy Efficiency | The energy consumption of the synthetic process. | Developing reactions that can be conducted at ambient temperature and pressure. |
Future research should aim to provide detailed experimental data to quantify these metrics for various synthetic pathways to this compound.
Exploration of New Catalytic Systems for Enantioselective Synthesis
This compound is a chiral molecule, and its enantiomers can be expected to have different biological activities. Currently, the compound is primarily available as a racemic mixture. The development of new catalytic systems for the enantioselective synthesis of its individual enantiomers represents a significant and largely unexplored research avenue.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green alternative to metal-based catalysts. The application of chiral organocatalysts to the synthesis of this compound could provide a direct route to the enantiomerically pure forms of the compound. Potential catalytic strategies could involve:
Chiral Brønsted Acids: These catalysts can activate electrophiles and direct the stereochemical outcome of nucleophilic additions.
Chiral Phase-Transfer Catalysts: These can be employed in reactions involving the transfer of ions between immiscible phases, enabling enantioselective alkylations.
Chiral Amines: These can be used to form chiral enamines or iminium ions as key intermediates in asymmetric transformations.
The table below outlines potential research directions in this area:
| Catalytic Approach | Potential Reaction | Key Research Goal |
| Organocatalysis | Asymmetric Michael addition of a cyanide source to a substituted cinnamic acid derivative. | High enantiomeric excess (ee) and yield under mild conditions. |
| Biocatalysis | Enzymatic resolution of racemic this compound or its esters. | Identification of suitable enzymes (e.g., lipases, esterases) and optimization of reaction conditions. |
| Chiral Metal Complexes | Asymmetric hydrocyanation of a suitable α,β-unsaturated precursor. | Development of efficient and selective catalysts with low environmental impact. |
The successful development of such catalytic systems would be a significant advancement, enabling the synthesis of enantiopure this compound for further pharmacological and biological studies.
Advanced Materials Science Applications
The potential applications of this compound in advanced materials science are currently an uncharted area of research. The molecule possesses distinct functional groups—a carboxylic acid, a nitrile group, and a chlorinated phenyl ring—that could be exploited for the synthesis of novel polymers and functional materials.
Future research could explore the incorporation of this compound into polymer backbones or as a pendant group to impart specific properties. For instance:
Polymers with Tailored Refractive Indices: The presence of the aromatic ring and the polar nitrile group could influence the optical properties of polymers.
Functional Polymers for Adsorption or Separation: The carboxylic acid and nitrile functionalities could serve as binding sites for metal ions or organic molecules, suggesting potential applications in wastewater treatment or chemical sensing.
Biodegradable Polymers: The ester linkages that can be formed from the carboxylic acid group could be susceptible to hydrolysis, potentially leading to the development of biodegradable materials.
The table below summarizes potential research avenues in materials science:
| Material Type | Potential Synthesis Route | Potential Application |
| Polyesters | Polycondensation of a diol with this compound. | Specialty plastics, fibers, or films with unique thermal or optical properties. |
| Polymer-Grafted Surfaces | Covalent attachment of the molecule to a solid support. | Functional surfaces for chromatography, catalysis, or sensing. |
| Metal-Organic Frameworks (MOFs) | Coordination of the carboxylic acid group to metal ions. | Gas storage, separation, or catalysis. |
Systematic investigation into the polymerization behavior of this compound and the characterization of the resulting materials are necessary to unlock its potential in this field.
Further Elucidation of Biochemical Mechanisms Involving Cyanopropanoic Acid Derivatives
The biochemical mechanisms of this compound are not well understood. As a derivative of cyanopropanoic acid, its biological activity and metabolic fate are of considerable interest, particularly given its use as a pharmaceutical intermediate. Future research should focus on elucidating its interactions with biological systems.
One area of investigation is the potential for enzymatic conversion of the nitrile group. Nitrilase enzymes are known to hydrolyze nitriles to carboxylic acids, and their
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-3-cyanopropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chlorophenyl precursors (e.g., 4-chlorobenzaldehyde) with cyanoacetic acid derivatives under acidic or basic conditions. For example, a Knoevenagel condensation between 4-chlorobenzaldehyde and cyanoacetic acid in the presence of ammonium acetate or piperidine as a catalyst can yield the target compound . Optimization includes:
- Temperature : 80–100°C (microwave-assisted synthesis reduces time ).
- Catalyst : Use of triethylamine or phosphorus oxychloride for cyclization steps .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Compare coupling constants (e.g., J = 16 Hz for trans-alkene protons) | Confirm stereochemistry and substituent positions |
| IR Spectroscopy | Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O) | Validate cyano and carboxylic acid groups |
| X-ray Crystallography | Resolve bond lengths (C-Cl: ~1.74 Å) and dimer formation via O–H⋯O hydrogen bonds | Definitive structural confirmation |
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from rotational isomers or impurities. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures to detect dynamic equilibria.
- HPLC-MS : Detect trace impurities (e.g., unreacted 4-chlorobenzaldehyde) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G* basis set) .
Q. What strategies mitigate low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields often stem from steric hindrance or side reactions. Mitigation approaches:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 minutes at 700 W ).
- Protecting Groups : Temporarily block the carboxylic acid group using methyl esters to prevent side reactions during cyanation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for improved regioselectivity.
Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cyclization reactions?
- Methodological Answer : The electron-withdrawing Cl group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. In β-lactam synthesis (e.g., [2+2] cycloadditions), the Cl group stabilizes intermediates via resonance, enhancing reaction efficiency . Key experimental observations:
- Higher yields in DCM under nitrogen vs. aerobic conditions.
- Reduced byproducts when using dry solvents (<0.01% H₂O).
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant ).
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
Comparative Studies
Q. How do structural analogs (e.g., 3-(4-Hydroxyphenyl)propanoic acid) differ in biological activity or chemical stability?
- Methodological Answer :
- Stability : The cyano group in this compound increases electrophilicity but reduces thermal stability compared to hydroxyl analogs.
- Biological Activity : Chlorophenyl derivatives show enhanced antimicrobial activity in vitro (MIC: 8 µg/mL vs. 32 µg/mL for hydroxyl analogs) due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
